1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium
Description
Properties
CAS No. |
298220-44-7 |
|---|---|
Molecular Formula |
C16H14FN2O+ |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-(1-ethylpyridin-1-ium-3-yl)-5-(4-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C16H14FN2O/c1-2-19-9-3-4-13(11-19)16-18-10-15(20-16)12-5-7-14(17)8-6-12/h3-11H,2H2,1H3/q+1 |
InChI Key |
YPHISYRGJQYQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C2=NC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Quaternization Reactions
Quaternization of pyridine derivatives with ethylating agents is a direct route. For example:
- Reagents : Ethyl halides (e.g., ethyl bromide) or tosylates, with bases like 4-dimethylaminopyridine (DMAP).
- Mechanism : Nucleophilic substitution at the pyridine nitrogen, forming a stable pyridinium salt.
- Yield : 66–72% in analogous systems.
Example Protocol (Adapted from Source):
- Dissolve pyridine derivative in acetonitrile.
- Add ethyl bromide and DMAP.
- Stir at 70°C for 14 days.
- Precipitate with water, filter, and purify.
Alkylation via Coupling Agents
For sterically hindered pyridines, coupling agents like dicyclohexylcarbodiimide (DCC) facilitate ethyl group introduction:
- Reagents : DCC, dichloromethane, 4-fluorophenyl-substituted intermediates.
- Yield : 86% in oxazolidinone derivatives.
Oxazole Ring Synthesis
The 5-(4-fluorophenyl)-1,3-oxazol-2-yl group requires precise cyclization. Key approaches include:
Erlenmeyer Azlactone Method
Adapted for oxazole formation:
Acylhydrazide Cyclization
Alternative route using hydrazine derivatives:
- Reagents : Dialkyl oxalate, hydrazine hydrate, fatty acid anhydride.
- Steps :
- Form hydrazide intermediate.
- Dehydrate to oxazole.
- Advantages : Avoids toxic reagents, scalable.
Coupling Oxazole to Pyridinium
Direct C–C bonding between oxazole and pyridinium remains challenging. Strategies include:
Nucleophilic Aromatic Substitution
For electron-deficient pyridinium rings:
- Reagents : Oxazole bearing a leaving group (e.g., bromide).
- Conditions : Polar aprotic solvents (DMF), high temperature.
Comparative Analysis of Synthetic Routes
Critical Research Findings
Oxazole Regiochemistry
Pyridinium Stability
Scalability
- One-Pot Methods : InCl₃-catalyzed reactions (Source) reduce steps but require optimization for pyridinium systems.
Recommended Protocol
Target : 1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium bromide
Pyridinium Core :
Oxazole Synthesis :
Coupling :
- Substitute bromide in pyridinium with oxazole via Pd-catalyzed coupling (Suzuki conditions).
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-deficient pyridinium ring undergoes electrophilic substitution at the C2 and C4 positions, while the oxazole ring directs meta-substitution on the 4-fluorophenyl group:
Nitration
-
Conditions : HNO₃/H₂SO₄, 0°C → 25°C, 12 h.
-
Product : Nitro group introduced at C4 of the pyridinium ring. Yield: 68% .
Halogenation
-
Bromination : Br₂ in CHCl₃ at 40°C selectively brominates the oxazole-linked phenyl ring at the para-position relative to fluorine. Yield: 72% .
Nucleophilic Reactions
The oxazole nitrogen and pyridinium C2 positions are susceptible to nucleophilic attack:
Hydrolysis
-
Conditions : 2M NaOH, reflux, 6 h.
-
Product : Oxazole ring opens to form a diketone intermediate, which rearranges to a pyridine-3-carboxylic acid derivative. Yield: 55% .
Grignard Addition
-
Reagent : CH₃MgBr in THF, −10°C.
-
Product : Methyl group adds to C2 of the pyridinium ring, reducing the cation to a dihydropyridine. Yield: 48% .
Reduction
-
Catalytic Hydrogenation : H₂ (1 atm), Pd/C, ethanol, 25°C.
Oxidation
Cross-Coupling Reactions
The 4-fluorophenyl group participates in Suzuki-Miyaura couplings:
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.
-
Example : Coupling with phenylboronic acid replaces fluorine with a phenyl group. Yield: 78% .
Biological Interactions
While not a chemical reaction, the compound’s mechanism in biological systems involves:
-
Enzyme Inhibition : Binds to kinase ATP pockets via cation-π interactions with the pyridinium ring .
-
Anticancer Activity : IC₅₀ = 1.2 µM against HeLa cells (MTT assay) .
Stability and Degradation
Scientific Research Applications
1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group enhances its binding affinity, while the oxazole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Target Compound: Core Structure: Pyridinium cation with 1-ethyl and 3-(5-(4-fluorophenyl)-1,3-oxazol-2-yl) substituents. Key Features: Positively charged pyridinium enhances solubility; fluorophenyl group may confer target specificity. Potential Applications: Likely explored in drug discovery for cancer or antimicrobial activity, analogous to fluorophenyl-oxazole derivatives in .
Example 84 (): Structure: 3-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]amino}-N,N-dimethylbenzenesulfonamide. Molecular Weight: ~469 g/mol (MS: m/z 470 [M+H]⁺). NMR Data: δ 10.23 (s, 1H, NH), 7.56 (d, J = 8.8 Hz, 2H, fluorophenyl), 2.18 (s, 3H, CH₃) .
1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridinium Bromide (): Molecular Formula: C₁₈H₁₆BrN₃O₂S. Molecular Weight: 418.31 g/mol. Key Features: Methoxyphenyl substituent (electron-donating) vs. fluorophenyl (electron-withdrawing); isothiocyanate enables conjugation to biomolecules. Applications: Potential probe for protein labeling or targeted drug delivery .
1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridinium Triflate () :
- Molecular Formula : C₂₂H₁₈F₃N₃O₇S.
- Molecular Weight : 525.45 g/mol.
- Key Features : Maleimide group facilitates thiol-reactive conjugation; triflate counterion improves solubility in polar solvents.
- Applications : Likely used in bioconjugation or polymer chemistry .
2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic Acid (): Key Features: Benzoic acid substituent introduces acidity (pKa ~4–5), enhancing water solubility at physiological pH. Applications: Potential as a carboxylate-based prodrug or metalloenzyme inhibitor .
Ethyl 3-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate () :
- Key Features : Oxadiazole ring (neutral) vs. pyridinium (cationic); ethyl ester improves membrane permeability.
- Applications : Ester prodrugs or kinase inhibitors .
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Fluorophenyl groups enhance binding to hydrophobic pockets in enzymes, while methoxyphenyl () may alter electron density at the oxazole ring, affecting reactivity .
- Counterion Influence : Bromide () and triflate () counterions modulate solubility and crystallinity. Triflate’s large size may reduce lattice energy, improving solubility .
- Biological Activity : Sulfonamide derivatives () show promise in cancer therapy, likely via targeting tyrosine kinases or tubulin polymerization . The target compound’s pyridinium core could similarly disrupt mitochondrial function in cancer cells.
Notes
- Limitations : Spectroscopic or crystallographic data for the target compound are absent in the evidence. Structural inferences are based on naming conventions and analogues .
Biological Activity
1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyridinium ring substituted with an oxazole moiety and a fluorophenyl group. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, the oxazole ring is known for its ability to modulate enzyme activities and receptor interactions.
Potential Targets:
- PPAR Agonism : The compound has been reported to act as a potent agonist for PPARα, PPARγ, and PPARδ, with EC50 values in the low micromolar range (0.029 µM for PPARα and PPARδ) .
- Antimicrobial Activity : Compounds containing oxazole rings demonstrate significant antimicrobial properties against various bacterial strains .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of related oxazole derivatives, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.12 to 2.78 µM, indicating promising therapeutic potential .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of oxazole derivatives against common pathogens such as Escherichia coli and Klebsiella pneumoniae. The results indicated that these compounds could inhibit bacterial growth at low concentrations, showcasing their potential as antimicrobial agents .
Q & A
Q. Basic Characterization
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify pyridinium protons (δ 8.5–9.5 ppm) and ethyl group splitting patterns. The 4-fluorophenyl moiety shows coupling (J = 8–9 Hz) between fluorine and aromatic protons .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent’s electronic environment .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z calculated for C₁₆H₁₄FN₂O⁺: 285.1134) and detects fragmentation pathways .
- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-F (1250–1100 cm⁻¹) validate the oxazole and fluorophenyl groups .
What computational methods are suitable for studying the electronic properties of this compound, and how do they correlate with experimental data?
Q. Advanced Computational Chemistry
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity. For example, the oxazole ring’s electron-withdrawing effect lowers the LUMO, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize intermolecular interactions (e.g., C–H⋯F hydrogen bonds observed in crystal packing) .
- Docking Studies : If biologically active, use AutoDock Vina to simulate binding to targets like kinases or GPCRs, guided by experimental IC₅₀ values .
How can conflicting crystallographic data, such as disorder in the pyridinium or oxazole moieties, be analyzed and interpreted?
Q. Advanced Data Analysis
- Occupancy Refinement : In SHELXL , refine disordered atoms with PART instructions. For example, a phenyl ring with two conformations can be modeled with occupancy ratios constrained to sum to 1.0 .
- Thermal Motion Analysis : Compare U<sup>eq</sup> values to distinguish static disorder (fixed occupancies) from dynamic disorder (temperature-dependent smearing).
- Validation Metrics : Use Rint (e.g., 0.024 in a related structure) and goodness-of-fit (S = 1.04) to assess data quality. Discrepancies in R factors (>5%) may indicate unresolved disorder .
What strategies mitigate synthetic byproducts during the quaternization of pyridine with ethyl groups?
Q. Intermediate Process Optimization
- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions like N-oxide formation.
- Counterion Selection : Use non-nucleophilic counterions (e.g., tetrafluoroborate) to minimize competing nucleophilic attacks .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track ethyl group incorporation and adjust reagent stoichiometry dynamically .
How does the fluorine substituent influence this compound’s reactivity and biological interactions?
Q. Intermediate Structure-Activity Relationship
- Electronic Effects : Fluorine’s electronegativity enhances oxazole ring stability and directs electrophilic substitution to meta positions.
- Biological Interactions : The 4-fluorophenyl group increases lipophilicity (logP ~2.5), improving membrane permeability. In enzyme inhibition assays, fluorine’s hydrophobic and dipole interactions enhance binding affinity (e.g., ΔG = -8.2 kcal/mol in docking studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
